molecular formula C17H17Cl2N3 B13500203 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13500203
M. Wt: 334.2 g/mol
InChI Key: GTLYSIKDGHKRHX-UHFFFAOYSA-N
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Description

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenylethynyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzodiazole ring, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on G-protein coupled receptors or other cellular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride apart from similar compounds is its unique combination of the benzodiazole ring and the phenylethynyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H17Cl2N3

Molecular Weight

334.2 g/mol

IUPAC Name

2-[6-(2-phenylethynyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C17H15N3.2ClH/c18-11-10-17-19-15-9-8-14(12-16(15)20-17)7-6-13-4-2-1-3-5-13;;/h1-5,8-9,12H,10-11,18H2,(H,19,20);2*1H

InChI Key

GTLYSIKDGHKRHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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